Xanthinol is a very potent water-soluble derivative of niacin that can be found in diet supplements. It is also known as xanthinol nicotinate. Xaninthol is known to be a potent vasodilator that can easily pass through the cell membrane and once inside the cell it causes an increase in glucose metabolism resulting in an increased energy. It was approved as a drug in 1998 in Canada and nowadays its status is cancelled post marketing.
Xanthinol
CAS No.: 2530-97-4
Cat. No.: VC0547295
Molecular Formula: C13H21N5O4
Molecular Weight: 311.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2530-97-4 |
---|---|
Molecular Formula | C13H21N5O4 |
Molecular Weight | 311.34 g/mol |
IUPAC Name | 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3 |
Standard InChI Key | DSFGXPJYDCSWTA-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O |
Appearance | Solid powder |
Boiling Point | 589.3 ºC at 760 mmHg |
Melting Point | 179-180 ºC |
Introduction
Chemical Properties and Structural Characteristics
Xanthinol nicotinate is a salt formed by the combination of xanthinol (a theophylline derivative) and nicotinic acid. Its molecular formula is , with a molecular weight of 434.45 g/mol . The compound crystallizes as a white to off-white solid with a melting point of 180°C and high water solubility (250 mg/mL) . Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Xanthinol Nicotinate
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 434.45 g/mol |
Melting Point | 180°C |
Water Solubility | 250 mg/mL (575.44 mM) |
CAS Registry Number | 437-74-1 |
ATC Code | C04AD02 (Peripheral Vasodilator) |
The structural synergy between xanthinol and nicotinic acid enables dual mechanisms: the xanthinol moiety enhances cellular glucose metabolism, while nicotinic acid acts as a vasodilator via prostaglandin-mediated pathways .
Pharmacological Mechanisms
Vasodilation and Hemorheological Effects
Xanthinol nicotinate induces peripheral vasodilation by increasing nitric oxide (NO) synthesis and reducing vascular resistance . Clinical studies demonstrate its ability to lower blood viscosity by 15–20% and reduce fibrinogen levels by 12–18% in patients with occlusive arterial disease . This hemorheological improvement is attributed to erythrocyte deformability enhancement and inhibition of platelet aggregation .
Metabolic Modulation
The compound elevates intracellular ATP production by 30–40% in endothelial cells through NAD/NADP-dependent pathways, enhancing glucose oxidation in the Embden-Meyerhof and citrate cycles . Preclinical models show that xanthinol nicotinate (2.76–276 µM) inhibits human umbilical artery smooth muscle cell (HUASMC) proliferation by downregulating platelet-derived growth factor receptor (PDGFR-β) expression .
Clinical Efficacy in Peripheral Vascular Disease
Double-Blind Randomized Trials
A seminal double-blind study (n=66) compared xanthinol nicotinate against placebo in patients with progressive obliterative vascular disease . After 12 weeks, 75.8% of the treatment group (25/33) exhibited significant improvements in walking distance and pain relief, versus 12.1% in the placebo group (4/33) (). Long-term follow-up (6–30 months) revealed sustained efficacy in 77.8% of respondents (14/18), though diabetics under 50 years showed reduced responsiveness .
Large-Scale Observational Studies
A prospective trial (n=350) evaluated intravenous xanthinol nicotinate in inoperable peripheral vascular disease . Key outcomes included:
-
Claudication pain relief: 89.6% (301/336)
-
Rest pain reduction: 82.3% (167/203)
-
Limb salvage: 97.1% (340/350) avoided amputation
Table 2: Clinical Outcomes in a 350-Patient Cohort
Parameter | Pre-Treatment | Post-Treatment | Improvement Rate |
---|---|---|---|
Claudication Pain | 96% (336) | 10% (35) | 89.6% |
Rest Pain | 58% (203) | 10.3% (36) | 82.3% |
Pre-Gangrenous Changes | 15.7% (55) | 2.9% (10) | 81.8% |
Pharmacokinetic Profile
Absorption and Distribution
Xanthinol nicotinate exhibits rapid absorption () with a volume of distribution of 0.93 L/kg . Protein binding exceeds 90%, primarily to albumin and α1-acid glycoprotein .
Metabolism and Excretion
Hepatic metabolism generates two stereoisomeric morpholine derivatives, excreted renally (7–8% unchanged) . The elimination half-life () is 1.67 hours, with total clearance of 0.63 L/h/kg .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume